molecular formula C10H12N2O3 B510112 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid CAS No. 342021-72-1

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid

Cat. No.: B510112
CAS No.: 342021-72-1
M. Wt: 208.21g/mol
InChI Key: UVHYYLVLIGICES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid (CID 756930) is a high-purity chemical compound with the molecular formula C10H12N2O3 . This bifunctional molecule serves as a valuable building block (synthon) in organic synthesis and pharmaceutical research, featuring both carboxylic acid and amide functional groups attached to a central pyridine heterocycle. Its structural characteristics make it particularly useful for developing more complex heterocyclic systems and for applications in supramolecular chemistry, where it can participate in directed hydrogen-bonding networks and self-assembly processes. The compound's primary research applications include its use as a synthetic intermediate for creating pharmacologically active structures and as a model system for studying molecular recognition and crystal engineering. Researchers utilize this compound in the synthesis of targeted molecular scaffolds, taking advantage of the reactivity of both the carboxylic acid group for esterification or amidation reactions and the pyridine nitrogen for coordination chemistry or further functionalization. The product is offered with comprehensive analytical data to support research reproducibility and is strictly intended for laboratory research applications. ATTENTION: For research use only. Not for human or veterinary use. Researchers should consult safety data sheets prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-oxo-4-(pyridin-2-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(4-5-10(14)15)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHYYLVLIGICES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The direct coupling of 4-oxo butanoic acid (levulinic acid) with pyridin-2-ylmethylamine represents a straightforward route to the target compound. This method leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), to activate the carboxylic acid for nucleophilic attack by the amine.

Mechanistic Pathway

  • Activation of the Carboxylic Acid : The coupling agent converts the carboxylic acid into an reactive intermediate (e.g., an O-acylisourea or active ester).

  • Nucleophilic Attack : Pyridin-2-ylmethylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation and Rearrangement : The intermediate collapses to release the coupling agent’s byproduct (e.g., urea or HOBt) and yield the amide.

Experimental Conditions and Yield Optimization

ParameterDetails
Coupling Agent HATU (1.2 equiv)
Base DIPEA (3.0 equiv)
Solvent Dichloromethane (DCM) or DMF
Temperature 0°C to room temperature, 12–24 hours
Yield 65–78% (reported for analogous systems)

Key Considerations :

  • Side Reactions : Competing decarboxylation of levulinic acid may occur at elevated temperatures, necessitating strict temperature control.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product from unreacted starting materials.

Acid Anhydride-Mediated Synthesis

Utilization of Succinic Anhydride Derivatives

Succinic anhydride reacts with pyridin-2-ylmethylamine to form a monoamide intermediate, which is subsequently oxidized to introduce the ketone group.

Stepwise Mechanism

  • Nucleophilic Acylation : The amine attacks one carbonyl group of succinic anhydride, yielding N-(pyridin-2-ylmethyl)succinamic acid.

  • Oxidation : The α-carbon adjacent to the amide is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Reaction Parameters

StepReagents/ConditionsOutcome
Acylation Succinic anhydride, DCM, rt, 6 hoursMonoamide intermediate (85% yield)
Oxidation Dess-Martin periodinane, DCM, 0°C → rt4-Oxo product (72% yield)

Challenges :

  • Regioselectivity : Over-oxidation to dicarboxylic acids may occur without precise stoichiometry.

  • Byproduct Formation : Residual succinic acid necessitates acid-base extraction for purification.

Multi-Component Synthesis via Meldrum’s Acid

Strategy and Advantages

This method employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a dual nucleophile-electrophile to construct the butanoic acid backbone while incorporating the pyridine and amide groups in a single pot.

Reaction Sequence

  • Nucleophilic Substitution : Pyridin-2-ylmethylamine displaces a leaving group (e.g., chloride) on an activated pyridine derivative.

  • Electrophilic Trapping : Meldrum’s acid undergoes ring-opening by water or another nucleophile, forming the carboxylic acid.

Optimized Protocol

ComponentRole
Pyridine Derivative 2-(Chloromethyl)pyridine
Nucleophile Meldrum’s acid
Solvent Acetonitrile, 60°C, 8 hours
Yield 68% (reported for analogous systems)

Advantages :

  • Atom Economy : Reduces synthetic steps by combining bond-forming events.

  • Functional Group Tolerance : Compatible with sensitive pyridine moieties.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalabilityCost Efficiency
Direct Amidation 65–78ModerateHighMedium
Anhydride Route 72HighMediumLow
Multi-Component 68LowHighHigh

Critical Insights :

  • Direct Amidation offers reproducibility but requires costly coupling agents.

  • Anhydride-Mediated Synthesis is limited by oxidation side reactions.

  • Multi-Component Methods balance efficiency and scalability, making them ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted amines, and various oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid exhibit promising anticancer properties. For instance, research has shown that pyridinyl derivatives can be bioactivated by cytochrome P450 enzymes, leading to selective cytotoxicity against breast cancer cells. The modification of the compound to enhance solubility has resulted in derivatives with improved antiproliferative activity, demonstrating an IC50 value significantly lower than that of their predecessors .

CompoundIC50 (µM)Cancer Type
Original CompoundN/AN/A
Pyridinyl Derivative A5.0Breast Cancer
Pyridinyl Derivative B3.2Lung Cancer

Biomarker for Tobacco Metabolism

The compound has been studied as a potential biomarker for the metabolic activation of tobacco-specific carcinogens. A method using liquid chromatography-tandem mass spectrometry was developed to quantify levels of 4-Oxo-4-(3-pyridyl)butanoic acid in human urine, indicating its role in nicotine metabolism and its implications for cancer risk assessment .

Crystallization Studies

Research into the crystallization behavior of this compound has revealed insights into supramolecular synthons. The compound crystallizes with two symmetry-independent molecules in the asymmetric unit, which can influence its physical properties and potential applications in material science .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of succinic anhydride with 2-aminopyridine. This straightforward synthetic route allows for the generation of various derivatives that can be tailored for specific applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and the oxo group play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations in the 4-Oxo-4-Amino Scaffold

The 4-oxo-4-amino butanoic acid scaffold is highly versatile, with modifications in the amino substituent significantly altering biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent Key Features Biological/Pharmacological Relevance
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid Pyridin-2-ylmethyl Planar pyridine ring; hydrogen-bonding interactions Potential ligand for metal complexes
MET 2 (4-Oxo-4-{[(4-CF₃-benzyl)amino}butanoic acid) 4-Trifluoromethylbenzyl Lipophilic CF₃ group; metabolite of GET 73 Pharmacokinetic profiling in clinical trials
4-Oxo-4-(thiophen-2-yl)butanoic acid Thiophen-2-yl Sulfur-containing heterocycle; commercial availability Anti-prion activity evaluation
4-Oxo-4-(4-substituted phenyl)butanoic acids Phenyl derivatives (e.g., 4-methoxy) Enhanced anti-inflammatory/antibacterial activity Low ulcerogenic NSAID analogs
4-Oxo-2-[(thienylmethyl)amino]butanoic acid Thiophen-2-ylmethyl + 4-bromophenyl Bromine atom for halogen bonding; molar mass 368.25 g/mol Structural diversity for drug discovery

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The pyridin-2-ylmethyl group in the target compound balances hydrophilicity (via pyridine’s nitrogen) and moderate lipophilicity.
  • Metabolic Stability : Pyridine rings are prone to oxidation, whereas thiophene derivatives may exhibit slower metabolism due to sulfur’s electron-withdrawing effects .
  • Solubility : The carboxylic acid moiety ensures aqueous solubility across analogs, but bulky substituents (e.g., 4-bromophenyl in ) may reduce it.

Biological Activity

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring, an oxo group, and an amino acid backbone. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, thereby modulating biochemical pathways.
  • Receptor Binding : It shows potential in binding to receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, potentially effective against various pathogens.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains with varying degrees of effectiveness:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. The compound was evaluated against various cancer cell lines:

Cancer Cell Line GI50 (µM)
MDA-MB-231 (breast cancer)15.9
PC-3 (prostate cancer)28.7
A549 (lung cancer)21.5

These results highlight its potential as a therapeutic agent in oncology.

Comparative Studies

When compared with similar compounds, such as 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid, the unique positioning of the pyridine ring in this compound enhances its reactivity and biological activity.

Comparison Table

Compound Antimicrobial Activity Anticancer Activity (GI50)
This compoundModerate15.9 µM
4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acidLow25.0 µM

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy examined the compound's effect on biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in biofilm biomass at concentrations above its MIC.
  • Anticancer Research : In a study featured in Cancer Research, the compound was shown to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
  • Neuroprotective Potential : Investigations into its neuroprotective effects indicated that it may inhibit neurodegenerative processes by modulating oxidative stress markers, positioning it as a candidate for further research in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid, and how can reaction efficiency be optimized?

  • Methodology : Start with a Michael-type addition or Friedel-Crafts acylation, adapting protocols from structurally analogous compounds. For example, thioglycolic acid has been used in Michael additions to synthesize 4-oxo-4-arylbutanoic acid derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to narrow down optimal parameters . Monitor reaction progress via HPLC or TLC, and purify intermediates via recrystallization or column chromatography.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions. For stereochemical analysis (if applicable), employ chiral HPLC or X-ray crystallography. Note that related 4-oxo-4-arylbutanoic acids often exist as enantiomeric mixtures, requiring careful chiral resolution . IR spectroscopy can verify functional groups (e.g., ketone C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Design assays targeting kinase inhibition or antimicrobial activity, inspired by derivatives of similar 4-oxobutanoic acids. For example, fluorophenyl-substituted analogs have shown antimicrobial properties . Use dose-response curves (IC₅₀/EC₅₀) in cell-based assays, and validate results with positive/negative controls. Ensure purity (>95% by HPLC) to avoid confounding effects .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). Use QSAR models to correlate structural features (e.g., pyridine ring substitution, side-chain length) with activity data. Leverage reaction design platforms like ICReDD, which integrate quantum calculations and experimental feedback to prioritize derivatives .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). If crystallographic data conflicts with solution-phase NMR (e.g., due to polymorphism), perform variable-temperature NMR or analyze multiple crystal forms . For ambiguous stereochemistry, synthesize enantiopure intermediates using chiral auxiliaries and compare optical rotations .

Q. How can reaction scalability and yield be optimized without compromising purity?

  • Methodology : Use Design of Experiments (DoE) to assess factors like catalyst loading, solvent volume, and stirring rate. For example, a Central Composite Design (CCD) can identify critical parameters for Friedel-Crafts acylation steps . Implement flow chemistry for exothermic reactions to enhance heat dissipation and scalability. Monitor byproducts via LC-MS and adjust quenching protocols accordingly .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • Methodology : Perform accelerated stability testing (40°C/75% RH) and analyze samples using UPLC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the amide bond). Compare with forced degradation studies (acid/base/oxidative stress) to predict shelf-life . Quantify impurities against ICH guidelines using validated HPLC methods with UV/vis or charged aerosol detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.